Cas no 1361911-11-6 (2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile structure
1361911-11-6 structure
商品名:2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
CAS番号:1361911-11-6
MF:C10H9ClF2N2O
メガワット:246.641068220139
CID:4912612

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
    • インチ: 1S/C10H9ClF2N2O/c1-16-10-7(9(12)13)4-6(2-3-14)8(5-11)15-10/h4,9H,2,5H2,1H3
    • InChIKey: QPYAQERPHZLOSL-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(CC#N)=CC(C(F)F)=C(N=1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • トポロジー分子極性表面積: 45.9
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026001741-500mg
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
1361911-11-6 97%
500mg
1,058.40 USD 2021-06-08
Alichem
A026001741-1g
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
1361911-11-6 97%
1g
1,780.80 USD 2021-06-08

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 関連文献

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrileに関する追加情報

Introduction to 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile (CAS No. 1361911-11-6)

2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile, with the CAS number 1361911-11-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, difluoromethyl group, and methoxy substituent, which collectively contribute to its potential biological activities and applications.

The molecular structure of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile is particularly noteworthy for its versatility in chemical modifications. The presence of the chloromethyl group allows for facile functionalization through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. The difluoromethyl group, known for its electron-withdrawing properties, can enhance the metabolic stability and lipophilicity of the compound, which are crucial parameters in drug design. Additionally, the methoxy substituent on the pyridine ring can influence the compound's solubility and binding affinity to target proteins.

Recent studies have explored the potential of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile in various therapeutic areas. One notable application is in the development of novel antiviral agents. Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit viral replication by targeting specific viral enzymes. The unique combination of functional groups in this molecule provides a robust platform for optimizing antiviral activity while minimizing toxicity.

In addition to antiviral applications, 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile has shown promise in cancer research. Studies have demonstrated that this compound can selectively inhibit cancer cell proliferation by disrupting key signaling pathways involved in cell cycle regulation and apoptosis. The selective nature of this inhibition is attributed to the compound's ability to interact with specific protein targets that are overexpressed or dysregulated in cancer cells.

The pharmacokinetic properties of 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile have also been extensively studied. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound reaches its intended target site at therapeutic concentrations while minimizing systemic side effects.

To further enhance its therapeutic potential, researchers are investigating various prodrug strategies for 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile. Prodrugs are inactive derivatives that are converted into their active form through metabolic processes within the body. This approach can improve the compound's bioavailability and reduce its toxicity, making it more suitable for clinical applications.

Clinical trials involving 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile-based compounds are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings underscore the potential of this compound as a novel therapeutic agent.

In conclusion, 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile (CAS No. 1361911-11-6) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd